

# Application Note: Spectroscopic Characterization of Amlodipine Nicotinate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Amlodipine nicotinate*

CAS No.: 616203-96-4

Cat. No.: B12765246

[Get Quote](#)

## Executive Summary & Scientific Rationale

**Amlodipine Nicotinate** is a specific salt form of the dihydropyridine calcium channel blocker, Amlodipine. While the besylate salt is the most common commercial form, the nicotinate salt is utilized in specific formulations to modulate solubility and stability profiles.

The critical analytical challenge in developing **Amlodipine Nicotinate** is distinguishing the true salt form from a physical mixture of Amlodipine free base and Nicotinic acid. A simple physical mixture does not possess the same physicochemical properties (dissolution rate, bioavailability) as the salt.

This guide details a multi-modal spectroscopic approach (UV-Vis, FTIR, NMR) to validate the proton transfer essential for salt formation and to quantify the active pharmaceutical ingredient (API).

## Technique I: UV-Visible Spectrophotometry (Quantitative Assay)

## Principle

Amlodipine possesses a distinct dihydropyridine chromophore. While UV-Vis is less specific for structural elucidation, it is the gold standard for rapid quantification and dissolution testing. The nicotinate moiety contributes to the absorbance in the UV region, requiring baseline correction or specific wavelength selection where the dihydropyridine signal is dominant.

## Experimental Protocol

Materials:

- **Amlodipine Nicotinate** Reference Standard (purity > 99.5%)
- Methanol (HPLC Grade)
- Quartz Cuvettes (1 cm path length)

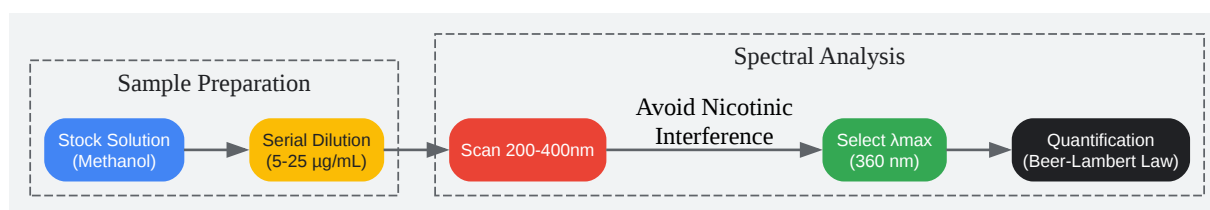
Workflow:

- Stock Preparation: Dissolve 10 mg of **Amlodipine Nicotinate** in 100 mL of Methanol. Sonicate for 10 minutes to ensure complete dissolution. (Concentration: 100 µg/mL).
- Dilution Series: Prepare working standards at 5, 10, 15, 20, and 25 µg/mL using serial dilution.
- Blanking: Use pure Methanol for baseline correction.
- Scanning: Scan the spectrum from 200 nm to 400 nm.
- Wavelength Selection: Identify
  - Note: Amlodipine typically exhibits maxima at 237 nm and 360 nm.
  - Insight: The 360 nm peak is preferred for quantification as it is less susceptible to interference from nicotinic acid (which absorbs strongly < 270 nm) and solvent cut-offs.

Data Analysis: Construct a calibration curve (Absorbance vs. Concentration) at 360 nm. The correlation coefficient (

) must be

## Visualization: UV-Vis Logic Flow



[Click to download full resolution via product page](#)

Figure 1: UV-Vis workflow prioritizing the 360 nm peak to isolate the dihydropyridine signal from the nicotinate counter-ion.

## Technique II: Fourier Transform Infrared Spectroscopy (FTIR) (Structural ID)

### Principle

FTIR is the definitive technique for confirming salt formation. In a physical mixture, the spectra are a superposition of the individual components. In the salt, the proton transfer from the carboxylic acid of Nicotinic acid to the amine of Amlodipine causes specific peak shifts.

Key Mechanistic Indicators:

- Disappearance of the carboxylic acid stretch (approx.  $1700\text{ cm}^{-1}$ ) of Nicotinic acid.
- Appearance of Carboxylate anion ( ) bands (asymmetric  $\sim 1600\text{ cm}^{-1}$  and symmetric  $\sim 1400\text{ cm}^{-1}$ ).

- Shift in the N-H stretching region of Amlodipine due to protonation.

## Experimental Protocol

Materials:

- FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)
- Potassium Bromide (KBr), spectroscopic grade (dried at 105°C)
- Hydraulic Press

Workflow:

- Sample Prep (KBr Pellet): Mix 2 mg of **Amlodipine Nicotinate** with 200 mg of KBr (1:100 ratio).
- Grinding: Grind gently in an agate mortar. Critical: Do not over-grind, as excessive energy can induce polymorphic transitions or amorphization.
- Compression: Press at 10 tons for 2 minutes to form a transparent disc.
- Acquisition: Scan from 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$
  - Scans: 16 or 32 (to improve Signal-to-Noise ratio).

## Data Summary: Diagnostic Peaks

Functional Group	Amlodipine Base (cm <sup>-1</sup> )	Nicotinic Acid (cm <sup>-1</sup> )	Amlodipine Nicotinate Salt (cm <sup>-1</sup> )	Interpretation
C=O (Acid)	N/A	~1680-1700	Absent	Deprotonation of acid
COO <sup>-</sup> (Asym)	N/A	N/A	1580-1610	Formation of carboxylate anion
COO <sup>-</sup> (Sym)	N/A	N/A	1380-1400	Formation of carboxylate anion
N-H Stretch	~3300-3500	N/A	Shifted/Broadened	Protonation of amine
C=O (Ester)	~1675	N/A	~1675	Remains largely unchanged (Amlodipine core)

## Technique III: Proton Nuclear Magnetic Resonance (H-NMR)

### Principle

NMR provides the most detailed structural information. It validates the stoichiometry (molar ratio) between Amlodipine and Nicotinic acid (should be 1:1) and confirms the purity.

### Experimental Protocol

Materials:

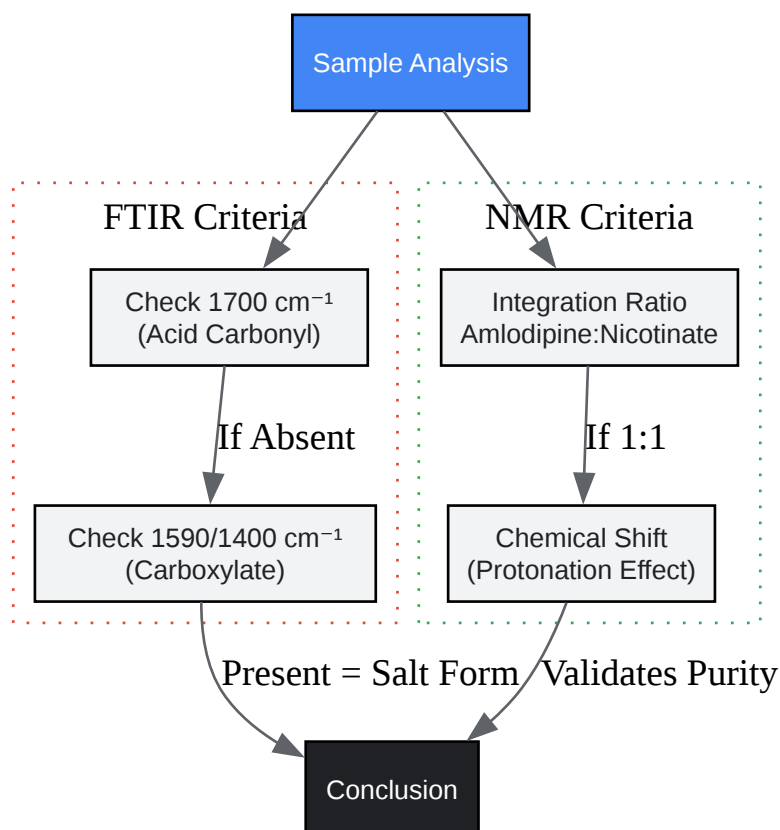
- NMR Spectrometer (Min. 400 MHz)
- Solvent: DMSO-d<sub>6</sub> (Deuterated Dimethyl Sulfoxide). Note: CDCl<sub>3</sub> may be used, but DMSO-d<sub>6</sub> provides better solubility for the salt form.

## Workflow:

- Dissolution: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6.
- Acquisition: Standard proton pulse sequence.
  - Relaxation delay:  
second (ensure quantitative integration).
  - Scans: 16-64.
- Processing: Phase correction, baseline correction, and referencing (TMS at 0 ppm or residual DMSO peak at 2.50 ppm).

Integration Logic: To verify the 1:1 salt ratio, integrate a distinct signal from the Amlodipine moiety (e.g., the 3 methyl protons of the ester group ~3.5 ppm) and compare it to a distinct signal from the Nicotinate moiety (e.g., the aromatic proton adjacent to the nitrogen).

## Visualization: Salt Validation Logic



[Click to download full resolution via product page](#)

Figure 2: Decision tree for confirming **Amlodipine Nicotinate** salt structure versus physical mixture.

## References

- Basavaiah, K., et al. (2005). "Spectrophotometric determination of amlodipine besylate in pharmaceuticals." *Journal of Pharmaceutical and Biomedical Analysis*.
  - Relevance: Establishes the baseline UV-Vis methodology for the dihydropyridine chromophore applicable to all amlodipine salts.
- Görög, S. (2018). "Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis." CRC Press.
  - Relevance: Authoritative text on derivative spectrophotometry and salt form analysis.
- Kumar, S., et al. (2012). "Crystal structure and characterization of Amlodipine salts." *Crystal Growth & Design*.
  - Relevance: Provides the crystallographic and spectroscopic basis for distinguishing amlodipine salts (besylate vs. maleate vs.
- Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." Wiley.
  - Relevance: The standard reference for interpreting FTIR and NMR shifts regarding carboxylic acid to carboxyl
- [To cite this document: BenchChem. \[Application Note: Spectroscopic Characterization of Amlodipine Nicotinate\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b12765246/docs#application-note-spectroscopic-characterization-of-amlodipine-nicotinate\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)